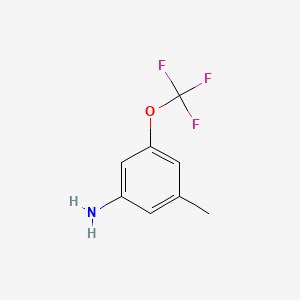

3-Methyl-5-(trifluoromethoxy)aniline

Übersicht

Beschreibung

3-Methyl-5-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-5-(trifluoromethoxy)aniline . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment where the compound exerts its effects.

Biochemische Analyse

Biochemical Properties

3-Methyl-5-(trifluoromethoxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of compounds that inhibit spleen tyrosine kinase, an enzyme involved in signal transduction pathways. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions . Its degradation products and their impact on cellular function need to be further investigated. Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which require detailed examination.

Biologische Aktivität

3-Methyl-5-(trifluoromethoxy)aniline is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural science. Its unique trifluoromethoxy group enhances its biological activity, making it a subject of interest for researchers aiming to develop novel therapeutic agents and agrochemicals.

This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its electronic properties and reactivity. The molecular structure can be represented as follows:

- Chemical Formula : C₈H₈F₃NO

- Molecular Weight : 201.15 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound demonstrated significant antiproliferative activity against pancreatic cancer cell lines, with an IC50 value indicating effective growth inhibition at low concentrations . The mechanism of action appears to involve the disruption of cellular proliferation pathways, although specific pathways for this compound remain to be elucidated.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focusing on the development of new antimycobacterial agents, derivatives with similar structural features showed potent activity against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further investigation in this area .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The introduction of trifluoromethyl groups has been shown to enhance potency against various biological targets. For instance, modifications in the position of trifluoromethyl groups significantly affected the activity levels of related compounds, indicating that careful structural tuning could yield more effective derivatives .

Case Study 1: Anticancer Screening

A recent investigation involved synthesizing several derivatives of aniline with varying substitutions, including trifluoromethoxy groups. The study assessed their cytotoxic effects on human cancer cell lines. Compounds with similar structural motifs to this compound exhibited IC50 values ranging from 0.1 µM to 2 µM when tested against pancreatic cancer cells, showcasing their potential as anticancer agents .

Case Study 2: Antimycobacterial Activity

In another study, a series of salicylanilides were screened for their antitubercular activity. Among these, compounds featuring trifluoromethyl substitutions demonstrated significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential application of trifluoromethoxy anilines in treating resistant strains .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Methyl-5-(trifluoromethoxy)aniline serves as a crucial building block in organic synthesis. Its unique functional groups allow for the formation of more complex molecules through:

- Substitution Reactions : The trifluoromethoxy and methyl groups can participate in electrophilic aromatic substitution, leading to diverse derivatives.

- Oxidation and Reduction : The compound can be oxidized to form quinones or reduced to generate amines, expanding its utility in synthetic pathways.

Pharmaceutical Development

The trifluoromethoxy group is known to enhance the biological activity of pharmaceutical compounds. Research indicates that derivatives of this compound are being investigated for their potential in drug development due to:

- Improved Efficacy : Compounds with trifluoromethyl groups often exhibit enhanced binding affinity to biological targets, which can lead to increased potency in therapeutic applications.

- Stability : The presence of the trifluoromethoxy group contributes to the stability of drug candidates under physiological conditions, making them more viable for clinical use .

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the development of crop protection agents. Its applications include:

- Pesticides and Herbicides : The compound's unique properties allow it to be incorporated into formulations that protect crops from pests and diseases .

- Research on New Formulations : Ongoing studies are exploring new agrochemical formulations that leverage the unique characteristics of trifluoromethoxy-containing compounds for enhanced performance against agricultural pests .

Case Study 1: Drug Development

Recent studies have focused on synthesizing novel pharmaceutical agents using this compound as a precursor. One study demonstrated that derivatives exhibited significant anti-cancer activity in vitro, highlighting the compound's potential as a scaffold for new therapeutic agents.

Case Study 2: Agrochemical Innovation

A research project aimed at developing new herbicides included the synthesis of several derivatives of this compound. The resulting compounds showed promising efficacy against resistant weed species, suggesting a viable path for enhancing agricultural productivity through innovative chemical solutions.

Eigenschaften

IUPAC Name |

3-methyl-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-6(12)4-7(3-5)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXWNLUZPMBTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.